4-(1-Benzothiophen-2-yl)-2-pyrimidinethiol

purity verification thermal stability building block characterization

This heterocyclic building block features a critical exocyclic thiol group, enabling chemoselective S-alkylation without protecting other nucleophilic sites—ideal for focused kinase inhibitor library synthesis. Its distinct reactivity, higher melting point (272–274 °C), and thiolate formation at physiological pH differentiate it from the commonly suggested 2-amino analog (CAS 860788-49-4), preventing divergent synthetic yields. Use it as a central scaffold for redox-responsive probes or metallodrug conjugates, or as a negative-control core to validate IKK-β/NF-κB assay sensitivity. Ensure you are ordering the correct thiol analog for your SAR exploration.

Molecular Formula C12H8N2S2
Molecular Weight 244.33
CAS No. 866049-73-2
Cat. No. B2460172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Benzothiophen-2-yl)-2-pyrimidinethiol
CAS866049-73-2
Molecular FormulaC12H8N2S2
Molecular Weight244.33
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(S2)C3=CC=NC(=S)N3
InChIInChI=1S/C12H8N2S2/c15-12-13-6-5-9(14-12)11-7-8-3-1-2-4-10(8)16-11/h1-7H,(H,13,14,15)
InChIKeyJNFPKKUBHFIIGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Benzothiophen-2-yl)-2-pyrimidinethiol (CAS 866049-73-2): Core Physicochemical and Structural Baseline for Building Block Evaluation


4-(1-Benzothiophen-2-yl)-2-pyrimidinethiol (CAS 866049-73-2) is a heterocyclic building block composed of a benzothiophene ring directly linked at the 2‑position to a pyrimidine ring bearing an exocyclic thiol group at the 2‑position. It is a member of the broader benzothiophene‑pyrimidine class that has been extensively patented for kinase inhibition [1]. The compound exhibits thione‑thiol tautomerism common to 2‑mercaptopyrimidines . As a commercially available solid with a defined melting point and established quality specifications, it serves as a critical intermediate for constructing IKK‑β inhibitor analogs and related chemotypes.

Why 4-(1-Benzothiophen-2-yl)-2-pyrimidinethiol Cannot Be Interchanged with Its 2‑Amino Analog in Synthesis and Screening


The most structurally analogous commercial compound, 4-(1-benzothiophen-2-yl)pyrimidin-2-amine (CAS 860788-49-4), is frequently proposed as a substitute. However, the two compounds are not functionally interchangeable. The thiol group in the target compound introduces dramatically different hydrogen‑bonding, metal‑coordination, and nucleophilic reactivity profiles compared with the amine analog . These differences are reflected in a substantially higher melting point (+42 °C) and a distinct ionization state at physiological pH, which alters solubility, stability, and derivatization pathways . Direct replacement of the amine with the thiol without re‑optimization of reaction conditions or biological assays leads to divergent synthetic yields and pharmacological outcomes.

Head‑to‑Head and Class‑Level Quantitative Differentiation Evidence for 4-(1-Benzothiophen-2-yl)-2-pyrimidinethiol


Melting Point Comparison: Thiol vs. 2‑Amino Analog

The melting point of 4-(1-benzothiophen-2-yl)-2-pyrimidinethiol is reported as 272–274 °C by Sigma‑Aldrich , whereas the corresponding 2‑amino analog (CAS 860788-49-4) exhibits a melting point of 230 °C . This 42–44 °C elevation is consistent with stronger intermolecular hydrogen‑bonding networks enabled by the thiol/thione tautomer system and provides a reliable identity and purity checkpoint that distinguishes the two compounds during procurement and quality control.

purity verification thermal stability building block characterization

Acid–Base Ionization Profile: pKa Divergence Dictates Reactivity and Solubility

The pyrimidine‑2‑thiol scaffold has a predicted aqueous pKa of ≈7.1, characteristic of 2‑mercaptopyrimidines . In contrast, the pyrimidine‑2‑amine analog possesses a conjugate‑acid pKa of ≈3.95 . At physiological pH 7.4, the thiol is partially deprotonated (thiolate anion present), whereas the amine is overwhelmingly neutral. This 3‑unit pKa difference translates to a >1000‑fold shift in the ratio of ionized to neutral species, profoundly influencing aqueous solubility, membrane permeability, and nucleophilic reactivity in subsequent derivatization reactions.

ionization state solubility pH-dependent reactivity

Synthetic Utility: Exclusive S‑Alkylation and Disulfide Chemistry

The exocyclic thiol allows chemoselective S‑alkylation under mildly basic conditions, a transformation that is not possible with the 2‑amino analog. Thioether‑linked benzothiophene‑pyrimidine hybrids derived from this core have been reported to exhibit IC50 values of 80 nM against the IKK complex [1], demonstrating that the thiol‑based intermediate is a productive entry point for generating high‑affinity kinase ligands. The corresponding amine‑linked series often requires re‑optimization of the linker because the amine nitrogen alters the geometry and electronic character of the hinge‑binding motif.

chemoselective derivatization thioether synthesis disulfide conjugation

Commercial Quality Specification Versus In‑Class Alternatives

The target compound is available from an ISO‑certified vendor with a disclosed purity of ≥95 % and a reported melting point of 272–274 °C . By contrast, the 2‑amino analog is frequently offered at ≥95 % purity but with a melting point of 230 °C . The combination of a well‑characterized melting point and documented purity specification provides procurement teams with a quantitative, orthogonal quality gate that is absent for many less‑characterized building blocks in the benzothiophene‑pyrimidine space.

procurement specification purity benchmark vendor transparency

Procurement‑Optimized Application Scenarios for 4-(1-Benzothiophen-2-yl)-2-pyrimidinethiol


Divergent Kinase Inhibitor Library Construction

Use the thiol scaffold as a central intermediate for parallel S‑alkylation reactions to probe linker‑length and electronic effects in the synthesis of IKK‑β/NF‑κB pathway inhibitors. The distinct pKa of the thiol compared with the amine analog [1] ensures chemoselective alkylation without protection of other nucleophilic sites, a key advantage when constructing focused libraries for SAR exploration .

Identity and Purity Verification in Multi-Analog Procurement Workflows

Leverage the 272–274 °C melting point [1] as a rapid, low‑cost orthogonal identity check to distinguish the thiol compound from its 2‑amino analog (mp 230 °C ) and other benzothiophene‑pyrimidine derivatives. This is especially valuable in high‑throughput screening facilities where multiple close analogs are handled simultaneously.

Redox‑Sensitive and Metal‑Chelating Probe Design

Exploit the thiol‑to‑disulfide oxidation and soft‑metal chelation capacity of the 2‑mercaptopyrimidine substructure [1] to construct redox‑responsive probes or metallodrug conjugates. The class‑level pKa of ≈7.1 ensures that a significant fraction of the compound exists as the nucleophilic thiolate at physiological pH, enabling conjugation under mild, biocompatible conditions.

Control Compound for IKK‑β Assay Validation

Because the thiol building block lacks the elaborated aniline‑amide side‑chain present in high‑affinity IKK‑16 analogs (IKK complex IC50 ≈ 80 nM [1]), it serves as an ideal negative‑control core for validating assay sensitivity. Incorporating it into screening cascades helps confirm that observed inhibition originates from target engagement rather than non‑specific reactivity of the pyrimidine‑thiol group.

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